N-(1H-1,2,4-triazol-5-yl)-3-(trifluoromethyl)benzamide
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Overview
Description
N-(1H-1,2,4-triazol-5-yl)-3-(trifluoromethyl)benzamide is a chemical compound that features a triazole ring and a trifluoromethyl group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-1,2,4-triazol-5-yl)-3-(trifluoromethyl)benzamide typically involves the reaction of 3-(trifluoromethyl)benzoic acid with 1H-1,2,4-triazole in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1H-1,2,4-triazol-5-yl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole or benzamide moieties are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazole or benzamide derivatives.
Scientific Research Applications
N-(1H-1,2,4-triazol-5-yl)-3-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antifungal and anticancer activities.
Mechanism of Action
The mechanism of action of N-(1H-1,2,4-triazol-5-yl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds with active site residues, while the trifluoromethyl group can enhance the compound’s lipophilicity and binding affinity. These interactions can modulate the activity of the target protein, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-(1H-1,2,4-triazol-5-yl)benzamide
- N-(cyclopropylmethyl)-5-(methylsulfonyl)-N-{1-[1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-yl]ethyl}benzamide
Uniqueness
N-(1H-1,2,4-triazol-5-yl)-3-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications where these properties are advantageous .
Properties
CAS No. |
712286-63-0 |
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Molecular Formula |
C10H7F3N4O |
Molecular Weight |
256.18 g/mol |
IUPAC Name |
N-(1H-1,2,4-triazol-5-yl)-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C10H7F3N4O/c11-10(12,13)7-3-1-2-6(4-7)8(18)16-9-14-5-15-17-9/h1-5H,(H2,14,15,16,17,18) |
InChI Key |
AMXZINYWIVYJPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NC=NN2 |
Origin of Product |
United States |
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